

Avanbulin Brain Penetration: Application Notes

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Compound Focus: Avanbulin

CAS No.: 798577-91-0
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1. Compound Overview & Mechanism of Action

- Lisavanbulin (BAL101553)** is a water-soluble prodrug of the active compound **avanbulin (BAL27862)** [1] [2].
- Avanbulin** is a **microtubule-destabilizing agent** that binds to the colchicine site on tubulin, a distinct mechanism from other approved microtubule-targeting agents. This disruption inhibits microtubule assembly, activates the spindle assembly checkpoint, and triggers tumor cell death [3] [1] [2].
- A key feature is its activity in preclinical models refractory to standard therapies, including those with P-glycoprotein overexpression-related resistance [2].

2. Quantitative Evidence of Brain Penetration Preclinical and clinical studies confirm that **avanbulin** effectively reaches the brain. The table below summarizes key quantitative findings:

Study Model / Context	Key Finding on Brain Penetration	Reported Metric (Brain-to-Plasma Ratio)	Significance
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| Preclinical PDX Models (Mice) [4] | Significant brain exposure of **avanbulin** after oral **lisavanbulin** administration. | **1.3** (at 2 hours post-dose) **1.6** (at 6 hours post-dose) | Ratios >1 indicate active concentration in the brain, supporting potential efficacy against CNS tumors. | | Preclinical PDX Models (Mice) [4] | Significant extension of survival in orthotopic glioblastoma models. | -- | Demonstrates that brain penetration translates to a meaningful pharmacological effect. | | Phase 1/2a Clinical Trial (Recurrent GBM/HGG) [3] | Profound, durable responses in a subset of patients with recurrent glioblastoma. | -- | Clinical evidence of anti-tumor activity in the brain, consistent with effective drug penetration. | | Phase 2a Clinical Trial (GBM at

first recurrence) [1] | One patient showed a partial response with >90% tumor area reduction. | -- | Direct clinical evidence of tumor shrinkage in the brain. |

3. Experimental Protocols for Assessing Brain Penetration

Protocol 1: LC-MS/MS Bioanalysis of Avanbulin in Brain Homogenate This method is used to determine the concentration of **avanbulin** in brain tissue [4].

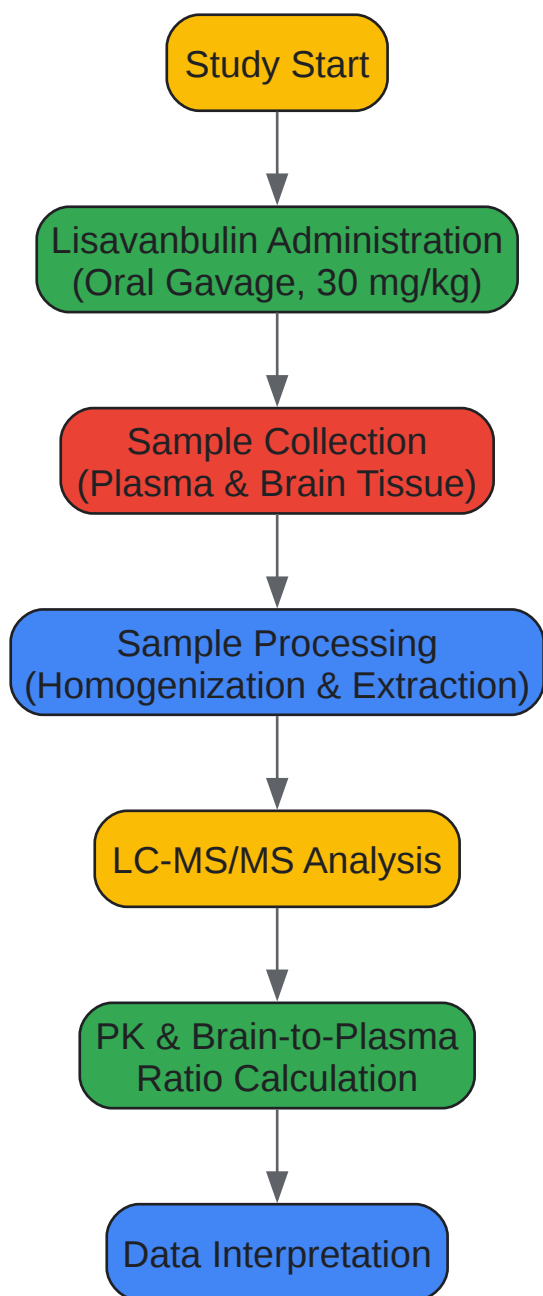
- **Sample Preparation:**
 - Homogenize brain tissue with a known volume of water (e.g., 1:9 w/v ratio).
 - Spike the homogenate with an internal standard (e.g., palbociclib or **avanbulin**-D5).
 - Add ice-cold ethyl acetate for liquid-liquid extraction.
 - Centrifuge the samples; collect and dry down the organic supernatant under a nitrogen stream.
 - Reconstitute the dried extract in the mobile phase for LC-MS/MS injection.
- **LC-MS/MS Conditions:**
 - **Column:** Phenomenex Synergi Polar-RP (75 × 2 mm, 4 μm).
 - **Mobile Phase:** Gradient of distilled water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - **Detection:** Multiple Reaction Monitoring (MRM) in positive-ionization mode.
 - **Transitions:** m/z 388.18 > 276.96 for **avanbulin**.
- **Quantification:** Use a calibration curve prepared in the same biological matrix (e.g., mouse plasma or brain homogenate) for accurate concentration measurement.

Protocol 2: In Vivo Pharmacokinetic (PK) Study Design in Mice This protocol outlines how to generate the data for calculating brain-to-plasma ratios [4].

- **Animal Model:** Use athymic nude mice or specific transporter knockout models (e.g., Mdr1a/b-/-Bcrp1-/-).
- **Dosing:** Administer a single dose of **lisavanbulin** (e.g., 30 mg/kg) via oral gavage.
- **Sample Collection:** Euthanize animals at predetermined time points (e.g., 2 and 6 hours post-dose). Collect blood via cardiac puncture and perfuse/extract the whole brain.
- **Sample Processing:**
 - Centrifuge blood to obtain plasma.
 - Weigh and homogenize brain tissue.
 - Store all samples at -20°C or -80°C until analysis by LC-MS/MS.
- **Data Analysis:** Calculate the concentration of **avanbulin** in plasma and brain homogenate. The brain-to-plasma ratio is determined by dividing the brain concentration by the plasma concentration at each time point.

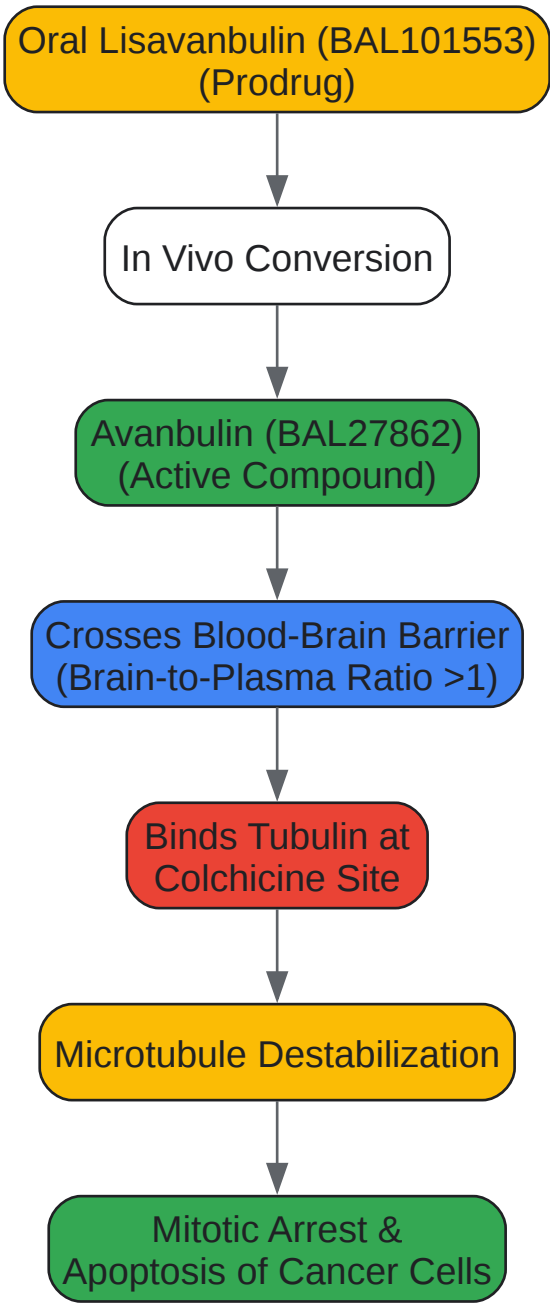
Experimental Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the drug's mechanism of action.



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Diagram Title: Brain Penetration Study Workflow



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Diagram Title: **Avanbulin** Activation and Mechanism of Action

Research Implications & Future Directions

The confirmed brain penetration of **avanbulin** has enabled its clinical development for **glioblastoma (GBM)**, an area with high unmet need [3] [5].

- **Clinical Activity:** Phase 1/2a trials of oral lis**avanbulin** showed profound, durable responses in a subset of patients with recurrent GBM, including cases with tumor disappearance or shrinkage of over 90%, and some patients remaining on treatment for over four years [3] [5].
- **Combination Therapy:** Preclinical data strongly supports combining lis**avanbulin** with standard care. In GBM patient-derived xenograft models, combining lis**avanbulin** with radiation therapy (RT) and temozolomide (TMZ) resulted in a significantly greater extension of survival compared to RT/TMZ alone [4].
- **Biomarker Development:** A key future direction is identifying a predictive biomarker signature to select patients most likely to respond. The Glioblastoma Foundation, which has acquired the drug, plans to focus future research on this personalized medicine approach [3] [5].

Key Conclusions

In summary, **avanbulin** demonstrates effective brain penetration with a brain-to-plasma ratio exceeding 1, as confirmed by robust LC-MS/MS methodologies. This property, combined with its unique microtubule-targeting mechanism, underpins its promising clinical potential, particularly in glioblastoma.

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